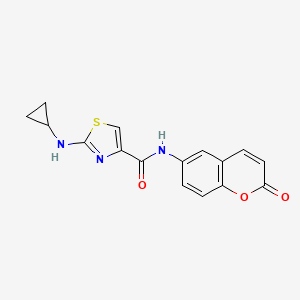
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid is a complex organic compound that features a morpholine ring, a pyrazole ring, and carboxylic acid functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: This can be achieved by reacting 2,6-dimethylmorpholine with a suitable carbonyl compound under acidic or basic conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reactions: The morpholine and pyrazole intermediates are then coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Esters, amides, or other derivatives.
Applications De Recherche Scientifique
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylmorpholine-4-carbonyl derivatives: These compounds share the morpholine ring and may have similar reactivity and applications.
1-Methylpyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring and carboxylic acid functionality.
Uniqueness
5-(2,6-Dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid is unique due to the combination of the morpholine and pyrazole rings, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Propriétés
IUPAC Name |
5-(2,6-dimethylmorpholine-4-carbonyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-7-5-15(6-8(2)19-7)11(16)10-9(12(17)18)4-13-14(10)3/h4,7-8H,5-6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIMMHCIOYBTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=NN2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-oxo-5-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}pentanoate](/img/structure/B6038782.png)
![6-methyl-3-[(2-propoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6038795.png)
![1-[(2-oxo-1-pyrrolidinyl)acetyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6038802.png)
![3-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B6038809.png)
![4-[(4-Butan-2-ylphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide](/img/structure/B6038815.png)
![1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6038821.png)
![N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-ETHOXY-4-FLUOROBENZENE-1-SULFONAMIDE](/img/structure/B6038824.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B6038831.png)
![1-(4-chlorophenyl)-4-[(2,4-dimethoxy-3-methylphenyl)methyl]piperazine](/img/structure/B6038832.png)

![4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1(2H)-phthalazinone](/img/structure/B6038850.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)glycinamide](/img/structure/B6038870.png)
![3-(4-chlorobenzyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6038871.png)
![N-[[1-(2,6-dimethylpyrimidine-4-carbonyl)piperidin-3-yl]methyl]furan-2-carboxamide](/img/structure/B6038872.png)
